2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327801
InChI: InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-7-6-12(15(16,17)18)8-14(20)19-13/h2-9H,1H3
SMILES:
Molecular Formula: C15H11F3N2
Molecular Weight: 276.26 g/mol

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18327801

Molecular Formula: C15H11F3N2

Molecular Weight: 276.26 g/mol

* For research use only. Not for human or veterinary use.

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C15H11F3N2
Molecular Weight 276.26 g/mol
IUPAC Name 2-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-7-6-12(15(16,17)18)8-14(20)19-13/h2-9H,1H3
Standard InChI Key GHEAOTWFLWIBTJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. In 2-(p-tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine:

  • A p-tolyl group (C₆H₄CH₃-4) is attached to position 2 of the imidazole moiety.

  • A trifluoromethyl group (-CF₃) substitutes position 7 of the pyridine ring.

The molecular formula is C₁₅H₁₁F₃N₂, with a molecular weight of 276.26 g/mol. The presence of the electron-donating p-tolyl group and the electron-withdrawing trifluoromethyl group creates a push-pull electronic effect, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₁F₃N₂
Molecular Weight276.26 g/mol
Melting PointEstimated 180–200°C (analog data)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)~3.2 (predicted)

Synthetic Approaches

General Strategies for Imidazo[1,2-a]pyridine Synthesis

While no direct synthesis of 2-(p-tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is reported, analogous methods for imidazo[1,2-a]pyridines involve:

  • Cyclocondensation: Reaction of 2-aminopyridines with α-haloketones or aldehydes.

  • Transition Metal-Catalyzed Coupling: Suzuki-Miyaura coupling for aryl group introduction .

  • Ultrasound-Assisted Functionalization: Iodination or trifluoromethylation under ultrasonic irradiation .

Proposed Synthesis Pathway

A plausible route for synthesizing the target compound involves:

  • Preparation of 7-Trifluoromethylimidazo[1,2-a]pyridine:

    • Cyclocondensation of 2-aminopyridine with a trifluoromethyl-substituted α-bromoketone.

  • Introduction of the p-Tolyl Group:

    • Suzuki-Miyaura coupling of a brominated intermediate at position 2 with p-tolylboronic acid .

Table 2: Comparative Synthetic Methods for Imidazo[1,2-a]pyridines

MethodConditionsYield (%)Key Advantages
Cyclocondensation EtOH, reflux, 12 h60–80Simplicity
Ultrasound-Assisted Iodination I₂, TBHP, EtOH, 30 min65–95Rapid, metal-free
Bi(OTf)₃-Catalyzed Cyclization DCE, 150°C, 24 h70–90High functional group tolerance

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl protons from the p-tolyl group (δ 2.3 ppm), and imidazole ring protons (δ 6.8–7.5 ppm) .

  • ¹³C NMR: Peaks for CF₃ (δ 120–125 ppm, q, J = 270 Hz) and aromatic carbons (δ 110–150 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 277 [M+H]⁺.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting moderate thermal stability .

CompoundActivityIC₅₀/EC₅₀Source
3-Iodoimidazo[1,2-a]pyridine Melatonin receptor agonist12 nMACS Omega
7-Trifluoromethylimidazo[1,2-a]pyridine Antiproliferative1.8 µMPubChem

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Cross-Coupling Reactions: Pd-catalyzed transformations to introduce aryl or heteroaryl groups .

  • Fluorinated Drug Candidates: CF₃ groups are pivotal in modern drug design for improved pharmacokinetics .

Materials Science

  • Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyridines exhibit tunable luminescence .

  • Coordination Complexes: Nitrogen-rich structure enables metal ligand interactions.

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